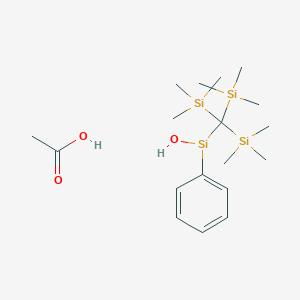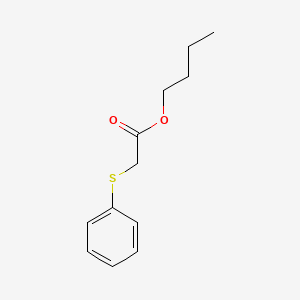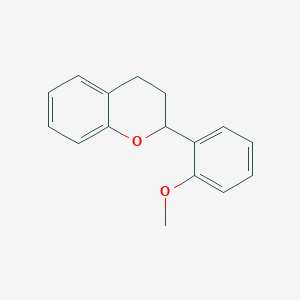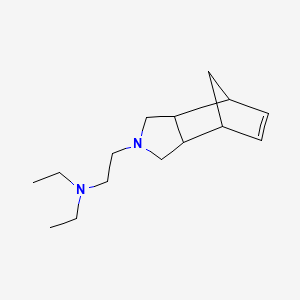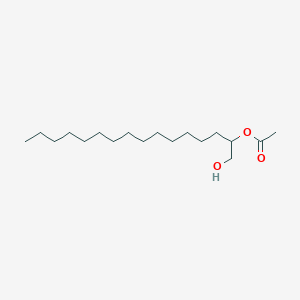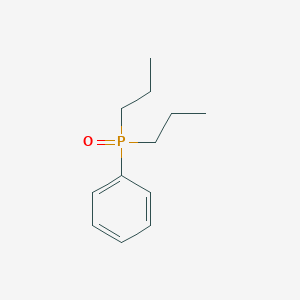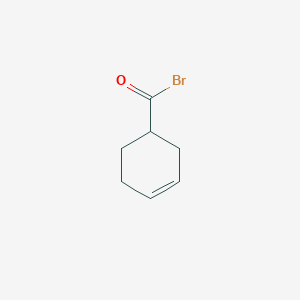
Cyclohex-3-ene-1-carbonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-ene-1-carbonyl bromide is an organic compound with the molecular formula C7H9BrO It is a derivative of cyclohexene, featuring a bromine atom attached to the carbonyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-3-ene-1-carbonyl bromide can be synthesized through several methods. One common approach involves the bromination of cyclohex-3-ene-1-carboxylic acid using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) as brominating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-3-ene-1-carbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to cyclohex-3-ene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Bromination: PBr3, SOBr2
Reduction: NaBH4, LiAlH4
Oxidation: KMnO4, CrO3
Major Products Formed:
Substitution: Amides, esters, thioesters
Reduction: Cyclohex-3-ene-1-methanol
Oxidation: Cyclohex-3-ene-1-carboxylic acid
Scientific Research Applications
Cyclohex-3-ene-1-carbonyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohex-3-ene-1-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The carbonyl group acts as an electrophilic center, attracting nucleophiles, while the bromine atom can be displaced in substitution reactions. These interactions facilitate the formation of various derivatives with different functional groups .
Comparison with Similar Compounds
- Cyclohex-3-ene-1-carboxylic acid
- Cyclohex-3-ene-1-methanol
- Cyclohex-3-ene-1-carboxamide
Comparison: Cyclohex-3-ene-1-carbonyl bromide is unique due to the presence of the bromine atom, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering versatility in forming various derivatives .
Properties
CAS No. |
73691-26-6 |
|---|---|
Molecular Formula |
C7H9BrO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
cyclohex-3-ene-1-carbonyl bromide |
InChI |
InChI=1S/C7H9BrO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |
InChI Key |
UWSRAWGEJRDRDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
